molecular formula C21H25N3O4 B1264260 notoamide J

notoamide J

Cat. No. B1264260
M. Wt: 383.4 g/mol
InChI Key: YTISGDQKEGUAFL-QYWGDWMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

notoamide J is a natural product found in Aspergillus with data available.

Scientific Research Applications

Biosynthesis and Chemical Synthesis

Notoamide J is a prenylated indole alkaloid that has been the subject of significant research in the context of chemical synthesis and biosynthesis. Finefield and Williams (2010) describe an efficient total synthesis of notoamide J, starting from L-proline and a substituted tryptophan derivative, employing oxidation and pinacol rearrangement for the formation of the oxindole in the final step (Finefield & Williams, 2010). This synthesis is pivotal as notoamide J is considered a potential biosynthetic precursor in the production of several other prenylated indole alkaloids.

Biological Activities and Potential Applications

Hu et al. (2019) isolated notoamide-type alkaloids from a coral-associated fungus and found that these compounds, including notoamide G, exerted potent inhibition against hepatocellular carcinoma (HCC) cell lines. Notoamide G induced apoptosis and autophagy in HCC cells through a P38/JNK signaling pathway, suggesting its potential as an antitumor agent (Hu et al., 2019).

Structural Diversity and Novel Compounds

Tsukamoto et al. (2010) discovered notoamide O, a novel prenylated indole alkaloid with a unique hemiacetal/hemiaminal ether functionality, from a marine-derived Aspergillus sp. This discovery highlights the structural diversity within the notoamide family and the potential for novel compounds with unique functionalities (Tsukamoto et al., 2010).

Role in Fungal Metabolism

Li et al. (2012) characterized NotB, an enzyme involved in the biosynthesis of notoamide indole alkaloids, including notoamide E, C, and D, in Aspergillus spp. This study provides insights into the enzymatic reactions and substrate specificity involved in the production of these alkaloids, demonstrating notoamide's significance in fungal metabolism (Li et al., 2012).

Insights into Biogenetic Pathways

Further research on notoamides has provided insights into their biogenetic pathways. For instance, Kato et al. (2015) isolated notoamide S from Aspergillus amoenus, indicating its role as a key biosynthetic intermediate for metabolites such as stephacidin A and notoamide B (Kato et al., 2015).

Enantioselective Biological Activities

Kato et al. (2017) investigated the enantioselective inhibitory abilities of notoamides against the formation of multinuclear osteoclasts, revealing significant biological activities and potential therapeutic applications (Kato et al., 2017).

properties

Product Name

notoamide J

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

(3S,8aS)-3-[[(3S)-6-hydroxy-3-(2-methylbut-3-en-2-yl)-2-oxo-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C21H25N3O4/c1-4-20(2,3)21(13-8-7-12(25)10-14(13)23-19(21)28)11-15-18(27)24-9-5-6-16(24)17(26)22-15/h4,7-8,10,15-16,25H,1,5-6,9,11H2,2-3H3,(H,22,26)(H,23,28)/t15-,16-,21-/m0/s1

InChI Key

YTISGDQKEGUAFL-QYWGDWMGSA-N

Isomeric SMILES

CC(C)(C=C)[C@]1(C2=C(C=C(C=C2)O)NC1=O)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3

Canonical SMILES

CC(C)(C=C)C1(C2=C(C=C(C=C2)O)NC1=O)CC3C(=O)N4CCCC4C(=O)N3

synonyms

notoamide J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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